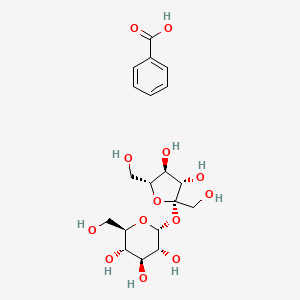

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Description

BenchChem offers high-quality alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12738-64-6 |

|---|---|

Molecular Formula |

C19H26O12 |

Molecular Weight |

446.4 |

IUPAC Name |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate (Sucrose Benzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate, commonly known as sucrose benzoate. Given the limited specific research on the biological pathways of sucrose benzoate, this guide also details the well-established metabolic pathways of its parent molecule, sucrose, to provide relevant biological context.

Chemical Structure and Identification

Sucrose benzoate is a derivative of sucrose, a disaccharide composed of glucose and fructose units. In sucrose benzoate, one or more of the hydroxyl groups of sucrose are esterified with a benzoate group. The degree of esterification can vary.

The systematic name is α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate. It is also known by several synonyms including Saccharose Benzoate and Benzoylsaccharose.[1][2][3] The general molecular formula is C₁₂H₁₄O₃(OH)₈₋ₙ(C₇H₅O₂)ₙ, where 'n' represents the degree of esterification.[2]

Physicochemical Properties

Sucrose benzoate is a stable, colorless to off-white, non-crystalline, and brittle solid.[1][4] It exhibits excellent stability to ultraviolet light and is compatible with a wide array of resins, plasticizers, and solvents.[1][4]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 12738-64-6 | [3][4][5] |

| EC Number | 235-795-5 | [2][4] |

| Molecular Formula (for Sucrose 6-benzoate) | C₁₉H₂₆O₁₂ | [6] |

| Molecular Weight (for Sucrose 6-benzoate) | 446.4 g/mol | [6] |

| Melting Point | 93-100°C | [3][5] |

| Boiling Point | 250°C (at 101,325 Pa) | [5] |

| Density | 1.299 g/cm³ (at 20°C) | [5] |

| Refractive Index | 1.657 | [5] |

| Solubility | Soluble in aromatics, ketones, and esters. Insoluble in water, alcohols, and aliphatics. | [3][5] |

Experimental Protocols

Synthesis of Sucrose Benzoate

A common method for the preparation of sucrose benzoate involves the reaction of sucrose with benzoyl chloride.

Objective: To synthesize sucrose benzoate with an average degree of substitution between 3 and 6.

Materials:

-

Sucrose

-

Sodium hydroxide (NaOH)

-

Benzoyl chloride

-

Toluene

-

Water

Procedure:

-

Prepare a sodium sucrate aqueous solution by reacting sucrose with sodium hydroxide in water.

-

In a separate reaction vessel, add benzoyl chloride.

-

While stirring continuously, slowly add the sodium sucrate aqueous solution dropwise to the benzoyl chloride.

-

As the reaction proceeds and the viscosity of the mixture increases, add a specific amount of toluene and an aqueous solution of sodium hydroxide to ensure the reaction goes to completion.

-

By adjusting the ratio of sucrose, benzoyl chloride, and sodium hydroxide, sucrose benzoate with a desired average degree of substitution can be obtained.[7]

Another established process involves dissolving benzoyl chloride in a water-immiscible solvent (such as toluene or xylene) and mixing it with an aqueous solution of sucrose. A base, like sodium or potassium hydroxide, is then added while maintaining the temperature below 50°C to facilitate the reaction.[8]

Analysis of Sucrose Benzoate by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify sucrose esters, including sucrose benzoate.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reversed-phase column (e.g., RP-18)

-

UV or Evaporative Light Scattering Detector (ELSD)

Mobile Phase and Gradient:

-

A common mobile phase consists of a gradient of methanol and water.[9][10]

-

For complex mixtures of sucrose esters, a gradient system can be employed to separate mono-, di-, and higher esters.[10][11]

Sample Preparation:

-

Accurately weigh approximately 250 mg of the sucrose benzoate sample into a 50-ml volumetric flask.

-

Dissolve the sample and dilute to volume with tetrahydrofuran.

-

Filter the solution through a 0.45 μm membrane filter before injection.[12]

Chromatographic Conditions:

-

Column: Styrene-divinylbenzene copolymer for gel permeation chromatography.[12]

-

Injection Volume: 50 μl.

-

The specific gradient and run time will depend on the exact nature of the sample and the column used.

Biological Context: Sucrose Metabolism

While specific signaling pathways for sucrose benzoate are not well-documented, understanding the metabolism of its parent molecule, sucrose, is crucial for predicting its potential biological interactions. Sucrose is a central molecule in plants, serving as the primary product of photosynthesis and the main form of transported carbon.

Sucrose Biosynthesis and Breakdown

In photosynthetic organisms, sucrose is synthesized in the cytosol from UDP-glucose and fructose-6-phosphate. When transported to sink tissues, sucrose can be metabolized in several ways. It can be hydrolyzed by invertase into glucose and fructose, or by sucrose synthase to yield fructose and UDP-glucose.[13] These monosaccharides can then enter glycolysis for energy production or be used as precursors for other biosynthetic pathways.[13]

Metabolic Fate of Sucrose in Animals

In animals, dietary sucrose is hydrolyzed by the enzyme sucrase-isomaltase in the small intestine into glucose and fructose, which are then absorbed into the bloodstream.[14][15] Glucose can be utilized in glycolysis or stored as glycogen, while fructose enters glycolysis at a different point.[14][15]

Visualizations

Logical Relationship of Sucrose Benzoate Properties and Applications

Caption: Logical flow from chemical identity to applications.

Experimental Workflow for Sucrose Benzoate Analysis

Caption: HPLC analysis workflow for sucrose benzoate.

Sucrose Metabolic Pathway

Caption: Overview of sucrose metabolism.

References

- 1. cphi-online.com [cphi-online.com]

- 2. sucrose benzoate; benzoic acid esters of Sucrose; α-d-Glucopyranoside, β-d-fructofuranosyl, benzoate; beta-D-Fructofuranosyl-alpha-D-glucopyranoside benzoate; Saccharose Benzoate; 235-795-5 [deyerchem.com]

- 3. 蔗糖苯甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sucrose benzoate - TRIGON Chemie [trigon-chemie.com]

- 5. Sucrose benzoate | 12738-64-6 [chemicalbook.com]

- 6. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102731583A - Preparation method of sucrose benzoate - Google Patents [patents.google.com]

- 8. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]

- 9. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. fao.org [fao.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Starch and Sucrose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Starch and Sucrose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Sucrose Benzoate: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction: Sucrose benzoate is a derivative of sucrose, a disaccharide, where one or more of the hydroxyl groups have been esterified with benzoic acid. The resulting compound's properties are highly dependent on the degree of substitution (DS), which is the average number of benzoate groups per sucrose molecule. Industrially produced sucrose benzoate typically has a high degree of substitution (around 7.4) and is valued for its role as a plasticizer, film former, and tackifier.[1][2] It is a colorless to yellowish glassy granule or white powder, soluble in various organic solvents such as toluene and xylene.[1] This guide provides an in-depth overview of the synthesis methodologies and characterization techniques for sucrose benzoate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Sucrose Benzoate

The synthesis of sucrose benzoate is primarily achieved through the esterification of sucrose with a benzoylating agent. The most common methods are variations of the Schotten-Baumann reaction, which involves reacting sucrose with benzoyl chloride in the presence of a base. The choice of reaction conditions can be tailored to control the average degree of substitution.

Key Synthesis Methodologies

-

Interfacial Method (Schotten-Baumann Reaction) : This is a classical and industrially significant technique that utilizes a two-phase system, typically an aqueous solution of sucrose and a water-immiscible organic solvent for the benzoyl chloride.[2][3] The base, usually sodium hydroxide, is added to neutralize the hydrochloric acid byproduct and catalyze the reaction. This method is known for producing high yields of sucrose benzoate with a high degree of substitution.[2]

-

Pyridine Method : In this approach, pyridine serves as both the base and the solvent. Sucrose is reacted with benzoyl chloride in pyridine, which acts as an acid acceptor.[3] This method is effective but may require more rigorous purification steps to remove the pyridine salts and excess pyridine.[3]

-

Sodium Sucrate Intermediate Method : This method involves first reacting sucrose with sodium hydroxide in water to form a more reactive sodium sucrate intermediate.[4] This aqueous solution is then added dropwise to benzoyl chloride. This approach allows for the synthesis of sucrose benzoate with a lower to medium degree of substitution (DS 3-6).[4]

Experimental Protocols

Protocol 1: Interfacial Synthesis of Highly Substituted Sucrose Benzoate [3]

-

Preparation of Reactants :

-

Dissolve benzoyl chloride in a suitable water-immiscible solvent (e.g., toluene, xylene).

-

Separately, dissolve sucrose in water. A slight molar excess of benzoyl chloride (6 to 10 moles per mole of sucrose) is recommended for a high degree of substitution.[3]

-

-

Reaction Setup :

-

Combine the two solutions in a reaction vessel equipped with a stirrer and a cooling system.

-

-

Reaction Execution :

-

Vigorously agitate the mixture while gradually adding a base, such as a 30% sodium hydroxide solution.

-

Maintain the reaction temperature between 10°C and 50°C.[3]

-

-

Work-up and Purification :

-

Upon completion, allow the layers to separate.

-

Wash the organic layer containing the sucrose benzoate multiple times with water to remove unreacted sucrose and salts.

-

The organic solvent is then removed, typically by vacuum distillation, to yield the final product.[3] A yield of 90% (as octa-benzoate) has been reported using this procedure.[3]

-

Protocol 2: Synthesis via Sodium Sucrate Intermediate (DS 3-6) [4]

-

Formation of Sodium Sucrate :

-

Dissolve 40.0 g of sucrose in 50 mL of water in an Erlenmeyer flask.

-

Add 25 g of a 48% aqueous sodium hydroxide solution while stirring at 35-40°C to obtain a transparent sodium sucrate solution.[4]

-

-

Reaction Setup :

-

In a four-necked flask equipped with a stirrer and an ice bath, add 74.4 g of benzoyl chloride.[4]

-

-

Reaction Execution :

-

Slowly add the sodium sucrate solution dropwise into the benzoyl chloride while maintaining the temperature between 10-15°C with constant stirring.[4]

-

As the reaction progresses and the mixture thickens, add a suitable amount of toluene to maintain stirrability.

-

Continue to add an aqueous sodium hydroxide solution to ensure the reaction goes to completion.[4]

-

-

Work-up and Purification :

-

After the reaction is complete, separate the organic (toluene) layer.

-

Wash the organic layer with water to remove impurities.

-

Remove the toluene under reduced pressure to obtain sucrose benzoate with an average DS of 3-6.[4]

-

Synthesis Pathway Diagram

Caption: General reaction pathway for the esterification of sucrose to form sucrose benzoate.

Characterization of Sucrose Benzoate

A suite of analytical techniques is employed to confirm the identity, purity, degree of substitution, and physical properties of the synthesized sucrose benzoate.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification of sucrose. The key spectral changes observed upon successful synthesis are the appearance of strong ester carbonyl and C-O stretching bands and the diminution or disappearance of the broad hydroxyl (-OH) band from the parent sucrose.

-

Experimental Protocol :

-

Sample Preparation : A small amount of the dry sucrose benzoate sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

-

Data Acquisition : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption peaks.

-

-

Quantitative Data: Characteristic FTIR Peaks

Functional Group Vibration Mode Characteristic Wavenumber (cm⁻¹) Reference O-H (from Sucrose) Stretching 3600-3200 (broad) [5] C=O (Ester) Stretching ~1720 [6] C-O (Ester) Stretching ~1270 [6] | Aromatic C=C | Stretching | 1600-1450 | |

Caption: Workflow for the characterization of sucrose benzoate using FTIR-ATR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation. For sucrose benzoate, NMR confirms the covalent attachment of benzoate groups to the sucrose backbone and can be used to estimate the average degree of substitution by comparing the integration of aromatic proton signals with those of the sucrose anomeric protons.

-

Experimental Protocol :

-

Sample Preparation : Dissolve 5-10 mg of the sucrose benzoate sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[7]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[7]

-

Data Analysis : Analyze the chemical shifts (δ), coupling constants, and signal integrations to assign the structure.

-

-

Quantitative Data: Representative NMR Shifts

Nucleus Moiety Expected Chemical Shift (δ, ppm) Reference ¹H Aromatic Protons (Benzoate) 8.2 - 7.4 [7] ¹H Anomeric Proton (Sucrose) ~5.4 (d) [8] ¹H Sucrose Backbone Protons 4.5 - 3.4 [8] ¹³C Carbonyl Carbon (Ester) ~165 [7] ¹³C Aromatic Carbons (Benzoate) 134 - 128 [7] ¹³C Anomeric Carbons (Sucrose) ~104 (Fructose), ~92 (Glucose) | ¹³C | Sucrose Backbone Carbons | 82 - 60 | |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for determining the thermal stability, melting point, and glass transition temperature of sucrose benzoate, which are critical parameters for its application as a plasticizer and in coatings.

-

Experimental Protocol :

-

TGA : A small, accurately weighed sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The weight loss is recorded as a function of temperature to determine decomposition temperatures.

-

DSC : A small sample (5-10 mg) is sealed in an aluminum pan and heated/cooled at a controlled rate (e.g., 10°C/min). The heat flow to or from the sample relative to a reference is measured to identify thermal events like melting (endotherm) or glass transition (change in heat capacity).[9][10]

-

-

Quantitative Data: Thermal Properties

Property Technique Typical Value Reference Softening/Melting Point DSC 93 - 101 °C [11][12] | Decomposition Temperature | TGA | > 270 °C |[9] |

Caption: Parallel workflows for thermal characterization using TGA and DSC.

Determination of Degree of Substitution (DS)

The DS is a critical quality attribute of sucrose benzoate. While it can be estimated by NMR, a common chemical method is saponification followed by titration.

-

Experimental Protocol (Saponification/Titration) :

-

An accurately weighed sample of sucrose benzoate is refluxed with a standardized excess of alcoholic potassium hydroxide (KOH) to hydrolyze the ester bonds (saponification).

-

After cooling, the unreacted KOH is back-titrated with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

The amount of KOH consumed in the saponification is calculated, which corresponds to the amount of benzoate groups. The DS can then be determined based on the initial mass of the sample.

-

Summary of Physicochemical Properties

The table below summarizes key properties of a typical, highly substituted commercial-grade sucrose benzoate.

| Property | Value | Method/Reference |

| Appearance | Colorless to yellowish glassy granule or white powder | Visual[1] |

| CAS Number | 12738-64-6 | [1][11][12][13] |

| Molecular Formula | C₁₂H₁₄O₃(OH)₈₋ₙ(C₇H₅O₂)ₙ | [1] |

| Solubility | Soluble in toluene, xylene, ketones, esters | [1][14] |

| Softening Point | Approx. 93 - 98 °C | Ball and Ring Method[11] |

| Refractive Index (n_D_²⁰) | Approx. 1.577 | Refractometry[11] |

| Specific Gravity (@ 25°C) | Approx. 1.25 g/mL | Pycnometer[11] |

References

- 1. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]

- 4. CN102731583A - Preparation method of sucrose benzoate - Google Patents [patents.google.com]

- 5. A complete characterization of the vibrational spectra of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. tainstruments.com [tainstruments.com]

- 10. conservancy.umn.edu [conservancy.umn.edu]

- 11. 2017erp.com [2017erp.com]

- 12. jpharmachem.com [jpharmachem.com]

- 13. scbt.com [scbt.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of Sucrose Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sucrose benzoate, a compound with diverse applications in the pharmaceutical and chemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and material science.

Introduction

Sucrose benzoate is a derivative of sucrose in which one or more of the hydroxyl groups are esterified with benzoic acid.[1] Commercially available sucrose benzoate is typically a mixture of sucrose esters with a high degree of benzoylation, predominantly hepta- and octa-benzoates.[1] This high level of substitution confers unique physical and chemical properties, making it a versatile excipient and specialty chemical. Its applications in the pharmaceutical industry include use as a plasticizer, a hardening agent, and a flavoring agent in oral formulations.[2][3] Understanding its physicochemical properties is crucial for its effective application in formulation development and for ensuring product quality and performance.

Chemical and Physical Properties

Sucrose benzoate is a stable, colorless to yellowish, non-crystalline, brittle solid or white powder.[4][5][6] It is characterized by its excellent ultraviolet light stability, clarity, and compatibility with a wide range of resins and solvents.[4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of sucrose benzoate. It is important to note that the properties of commercial sucrose benzoate can vary depending on the degree of esterification.[1]

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| Chemical Name | α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate | [4][5] |

| Synonyms | Sucrose octabenzoate, Benzoylsaccharose | [2][5] |

| CAS Number | 12738-64-6 | [2][4] |

| EC Number | 235-795-5 | [4] |

| Molecular Formula | C₆₈H₅₄O₁₉ (for sucrose octabenzoate) | [2] |

| Molecular Weight | 1175.14 g/mol (for sucrose octabenzoate) | [2] |

Table 2: Thermal and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or viscous liquid | [4][9][10] |

| Melting Range | 93-101 °C (varies with grade) | [1][9][10] |

| Softening Point | Approximately 93-98 °C | [4][11] |

| Boiling Point | >260 °C | [9] |

| Density | 1.20–1.35 g/cm³ | [1] |

| Refractive Index | n20/D 1.468 | [9] |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Nearly insoluble | [1] |

| Alcohols | Insoluble | [12] |

| Aromatics (e.g., Toluene, Xylene) | Soluble | [1][5][13] |

| Ketones (e.g., Acetone, MEK) | Soluble | [1][12][13] |

| Esters (e.g., Butyl Acetate) | Soluble | [1][12][13] |

| Chlorinated Solvents | Soluble | [1] |

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of sucrose benzoate. These protocols are based on established pharmacopeial and standard testing methods.

Determination of Melting Range

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline compound, this range is typically narrow. The method described is based on the capillary tube method.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure (based on USP <741> and ASTM E324):

-

Sample Preparation: The sucrose benzoate sample is finely powdered and dried.[14]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid particle melts is recorded as the final melting point. The melting range is the interval between these two temperatures.

Determination of Density

Principle: The density of a solid is its mass per unit volume. For powdered solids like sucrose benzoate, the bulk density is a key parameter. The gas pycnometry method is a common technique for determining the true density of a solid.

Apparatus:

-

Gas pycnometer.

-

Analytical balance.

Procedure (based on USP <699>):

-

Calibration: The volume of the sample cell and reference cell of the gas pycnometer are calibrated using a standard sphere of known volume.

-

Sample Preparation: A known mass of the dry sucrose benzoate powder is accurately weighed and placed into the sample cell.

-

Measurement: The sample cell is placed in the pycnometer. The analysis is initiated, which involves pressurizing the sample cell with an inert gas (e.g., helium), then expanding the gas into the reference cell.

-

Calculation: By measuring the pressures before and after expansion, the volume of the solid sample is determined based on the gas law. The density is then calculated by dividing the mass of the sample by its measured volume.[15]

Determination of Solubility

Principle: Solubility is the concentration of a solute in a saturated solution at a specific temperature. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Thermostatically controlled shaker or water bath.

-

Vials or flasks with closures.

-

Analytical balance.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (based on USP <1236>):

-

Sample Preparation: An excess amount of sucrose benzoate is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining solid particles.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved sucrose benzoate is determined using a validated analytical method.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Stability Profile

Sucrose benzoate is generally a stable compound under normal storage conditions.[4] However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1] This hydrolysis can lead to the cleavage of the benzoate esters, releasing benzoic acid and regenerating the hydroxyl groups of sucrose.[1] Prolonged heating at high temperatures can also cause darkening and an increase in acidity.[13] It is incompatible with strong oxidizing agents.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a sucrose benzoate sample.

References

- 1. store.astm.org [store.astm.org]

- 2. file.yizimg.com [file.yizimg.com]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. store.astm.org [store.astm.org]

- 5. biorelevant.com [biorelevant.com]

- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 7. â©1236⪠Solubility Measurements [doi.usp.org]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. infinitalab.com [infinitalab.com]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. usp.org [usp.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Sucrose Benzoate Using NMR and HPLC

Introduction

Sucrose benzoate is a complex substance derived from the esterification of sucrose with benzoic acid derivatives. It is not a single molecular entity but rather a mixture of sucrose molecules with varying degrees of benzoylation, typically with an average degree of substitution around 7.4.[1] Commercially, it is valued as a specialty plasticizer, film former, and modifier in coatings, lacquers, and cosmetic formulations due to its excellent clarity, UV stability, and broad compatibility with polymer systems.[1][2]

Given the variable composition inherent to its manufacturing process, robust analytical techniques are essential for quality control, structural elucidation, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, complementary techniques employed for the comprehensive characterization of sucrose benzoate. HPLC excels at separating the different ester components and quantifying their relative abundance, while NMR provides detailed structural information about the molecule, confirming the presence of both sucrose and benzoate moieties and aiding in the identification of impurities. This guide provides a detailed overview of the methodologies and data interpretation for the analysis of sucrose benzoate using these key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of sucrose benzoate. It provides detailed information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the confirmation of its core structure and the identification of functional groups.

Experimental Protocol: NMR Analysis

A detailed protocol for acquiring NMR spectra of sucrose benzoate is outlined below.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Instrument | 400 MHz (or higher) NMR Spectrometer | 100 MHz (or higher) NMR Spectrometer |

| Sample Preparation | Dissolve 10-20 mg of sucrose benzoate in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). | Dissolve 50-100 mg of sucrose benzoate in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). |

| Internal Standard | Tetramethylsilane (TMS) at 0 ppm. | Tetramethylsilane (TMS) at 0 ppm. |

| Acquisition Temp. | 298 K (25 °C). | 298 K (25 °C). |

| Number of Scans | 16 - 64 scans. | 1024 - 4096 scans. |

| Relaxation Delay | 1-2 seconds. | 2-5 seconds. |

| Pulse Program | Standard single pulse (zg30). | Standard single pulse with proton decoupling (zgpg30). |

| Spectral Width | ~12 ppm. | ~220 ppm. |

Data Presentation: Expected Chemical Shifts

Due to sucrose benzoate being a mixture of isomers with varying degrees of substitution, NMR spectra will exhibit broad, complex multiplets rather than sharp, distinct peaks. The following table summarizes the expected chemical shift (δ) regions for the key structural components.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic Protons (Benzoate) | 7.2 - 8.2 | Multiple overlapping signals corresponding to ortho, meta, and para protons of the benzoate groups. |

| ¹H | Sucrose Backbone Protons (Glucosyl & Fructosyl) | 3.5 - 5.8 | A highly complex and overlapping region. Protons on carbons bearing benzoate esters will be shifted downfield compared to those with free hydroxyls. |

| ¹³C | Carbonyl Carbon (Benzoate) | 164 - 167 | Characteristic signal for the ester carbonyl group. |

| ¹³C | Aromatic Carbons (Benzoate) | 128 - 134 | Signals for the carbons within the benzene rings of the benzoate groups. |

| ¹³C | Sucrose Backbone Carbons | 60 - 105 | A series of signals corresponding to the 12 carbons of the sucrose skeleton. Carbons attached to benzoate esters will show a downfield shift. |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for separating the various components of sucrose benzoate based on their degree of esterification and for quantifying the purity of the mixture. A UV detector is highly effective due to the strong chromophore of the benzoate groups.

Experimental Protocol: HPLC Analysis

A typical reversed-phase HPLC method for the analysis of sucrose benzoate is detailed below.

| Parameter | Value / Description |

| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD). |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | Gradient elution using Acetonitrile (A) and Water (B). |

| Gradient Program | Start at 65% A, ramp to 95% A over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min.[3] |

| Column Temperature | 35 °C.[4] |

| Injection Volume | 10 - 20 µL.[4] |

| Detector Wavelength | 230 nm (for benzoate chromophore). |

| Sample Preparation | Dissolve 1 mg/mL of sucrose benzoate in Acetonitrile. Filter through a 0.45 µm syringe filter before injection. |

Data Presentation: Quantitative HPLC Parameters

The HPLC method separates components based on polarity; species with a lower degree of benzoylation (more polar) will elute earlier, while highly substituted species (less polar) will have longer retention times.

| Parameter | Typical Value | Description |

| Retention Time (RT) | 5 - 25 min | Varies based on the degree of substitution. A broad peak or multiple overlapping peaks are expected. |

| Linearity (r²) | > 0.99 | Determined by creating a calibration curve with standards of known concentrations. |

| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 2% | The relative standard deviation for repeated injections, indicating method reproducibility.[4] |

Integrated Spectroscopic Workflow and Data Analysis

The true analytical power comes from integrating the results of both HPLC and NMR. HPLC provides quantitative data on the distribution of esterified species, while NMR confirms the structural identity of the bulk material.

Caption: Overall experimental workflow for sucrose benzoate analysis.

The logical relationship between these techniques ensures a comprehensive characterization. HPLC acts as a separative and quantitative tool, while NMR serves as a definitive structural confirmation tool.

References

Solubility and stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

An In-depth Technical Guide on the Solubility and Stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate (Sucrose Benzoate)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate, commonly known as sucrose benzoate. This document consolidates available data on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols, derived from standardized methodologies, are presented to enable researchers to conduct their own assessments. Furthermore, logical workflows for stability testing are visualized to guide experimental design. This guide is intended to be a critical resource for professionals in research, science, and drug development who utilize or investigate sucrose benzoate.

Introduction

Sucrose benzoate is a derivative of sucrose where hydroxyl groups are esterified with benzoic acid. The degree of esterification can vary, leading to a range of products from mono- to octa-benzoyl esters.[1] Commercial grades of sucrose benzoate are typically highly benzoylated, often consisting mainly of hepta- or octa-benzoates.[1] These compounds are widely used as plasticizers in polymers, in coatings, lacquers, printing inks, and as additives in cosmetics to improve gloss, hardness, and adhesion.[2][3][4] Understanding the solubility and stability of sucrose benzoate is paramount for its effective application, formulation development, and ensuring product quality and longevity.

This guide details the physicochemical properties of sucrose benzoate, with a focus on its solubility and stability profiles.

Physicochemical Properties

Sucrose benzoate is typically a colorless to yellowish glassy granule or a white powder.[5] It is characterized as a stable, non-crystalline solid.[6]

Table 1: General Physicochemical Properties of Sucrose Benzoate

| Property | Value | References |

| CAS Number | 12738-64-6 | [5][6] |

| EC Number | 235-795-5 | [5][6] |

| Molecular Formula | C₁₂H₁₄O₃(OH)₈₋ₙ(C₇H₅O₂)ₙ | [5] |

| Appearance | Colorless to yellowish glassy granule or white powder | [5] |

| Density | ~1.20–1.35 g/cm³ | |

| Refractive Index (nD20) | ~1.577 | [7] |

| Softening Range | ~93 - 101 °C | [7] |

| Melting Point | 93-100 °C | [8] |

Solubility Profile

The solubility of sucrose benzoate is highly dependent on the polarity of the solvent and the degree of esterification of the sucrose molecule. The presence of multiple benzoyl groups renders the molecule hydrophobic.

Table 2: Qualitative and Quantitative Solubility of Sucrose Benzoate

| Solvent Class | Solvent | Solubility | Quantitative Data (at 20-25°C) | References |

| Water | Water | Nearly Insoluble / Insoluble | 3 mg/L at 20°C | [9] |

| Aromatics | Toluene, Xylene | Soluble | - | [2][5] |

| Ketones | Acetone, etc. | Soluble | - | |

| Esters | Ethyl Acetate, etc. | Soluble | - | |

| Chlorinated Solvents | Dichloromethane, etc. | Soluble | - | |

| Alcohols | Ethanol, Methanol | Generally Insoluble (for highly esterified forms) | - | |

| Soluble (for partially esterified forms) | - | [7] | ||

| Aliphatics | Hexane, etc. | Insoluble | - |

Note: Quantitative solubility data in organic solvents is not widely available in public literature and should be determined experimentally.

Stability Profile

Sucrose benzoate is generally considered a stable compound under recommended storage conditions. Its stability is influenced by factors such as pH, temperature, and exposure to UV light and strong oxidizing agents.

-

Thermal Stability : Sucrose benzoate is thermally stable, with a softening range starting around 93°C.[6][7] Thermal degradation at higher temperatures (e.g., 185°C) primarily involves the cleavage of the glycosidic bond.[10][11]

-

Hydrolytic Stability : It is resistant to hydrolysis under weakly acidic or alkaline conditions.[12] However, under strong acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur.

-

UV Stability : It exhibits excellent stability against ultraviolet light.[6][7][12]

-

Incompatibilities : It is incompatible with strong oxidizing agents.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of sucrose benzoate, based on standardized guidelines.

Protocol for Determination of Solubility in Organic Solvents

This protocol is adapted from general principles outlined in ASTM D3132 for determining the solubility of resins and polymers.

Objective: To determine the solubility of sucrose benzoate in various organic solvents at a specified temperature.

Materials:

-

Sucrose benzoate (specify degree of esterification if known)

-

Selected organic solvents (e.g., toluene, acetone, ethyl acetate, ethanol)

-

Analytical balance

-

Volumetric flasks (10 mL)

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

-

Evaporating dish or petri dish

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sucrose benzoate to a 10 mL volumetric flask. The exact amount should be enough to ensure undissolved solid remains.

-

Add the selected solvent to the flask, nearly to the 10 mL mark.

-

Place a small stir bar in the flask and seal it.

-

Place the flask in a thermostatically controlled environment (e.g., 25°C ± 0.5°C).

-

Stir the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed for at least 1 hour inside the controlled temperature environment to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step removes any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Record the exact weight of the evaporating dish with the filtered solution.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the sucrose benzoate (e.g., 50-60°C).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the weight of the dissolved sucrose benzoate by subtracting the initial weight of the empty dish from the final constant weight.

-

Calculate the weight of the solvent from the weight of the solution and the weight of the dissolved solid.

-

Express solubility in g/100g of solvent.

-

Protocol for Stability Testing

This protocol is based on principles from OECD Guidelines for the Testing of Chemicals, specifically considering thermal stability (adapted from OECD 113) and hydrolysis.

Objective: To assess the thermal and hydrolytic stability of sucrose benzoate.

Part A: Accelerated Thermal Stability

-

Sample Preparation: Weigh a known amount of sucrose benzoate into several glass vials.

-

Storage: Place the vials in a controlled temperature oven at an elevated temperature (e.g., 55°C ± 1°C) for a specified duration (e.g., 14 days), as suggested by accelerated storage tests.[15][16]

-

Analysis: At predetermined time points (e.g., 0, 7, and 14 days), remove a vial and allow it to cool to room temperature.

-

Characterization: Analyze the sample for any changes in physical appearance (color, form) and chemical integrity. Use techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the amount of remaining sucrose benzoate and detect the formation of degradation products (e.g., benzoic acid, sucrose).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.

-

Melting Point/Softening Range: To check for changes in thermal properties.

-

-

Evaluation: A decrease of more than 5% in the content of the original substance may indicate instability under the test conditions.[15]

Part B: Hydrolytic Stability as a Function of pH

-

Buffer Preparation: Prepare buffer solutions at different pH levels (e.g., pH 4, pH 7, pH 9) to simulate acidic, neutral, and basic conditions.

-

Sample Preparation: Dissolve or suspend a known concentration of sucrose benzoate in each buffer solution in sealed containers.

-

Storage: Store the solutions at a controlled temperature (e.g., 25°C or an elevated temperature like 50°C to accelerate degradation).

-

Sampling and Analysis: At various time intervals, withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralization or cooling).

-

Quantification: Analyze the concentration of sucrose benzoate remaining in the solution using a suitable analytical method like HPLC.

-

Kinetics: Determine the rate of hydrolysis under each condition. If the degradation follows first-order kinetics, plot the natural logarithm of the concentration versus time to determine the rate constant.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of sucrose benzoate.

Logical Workflow for Stability Assessment

Caption: Logical workflow for conducting a stability study on sucrose benzoate.

Conclusion

This technical guide summarizes the known solubility and stability characteristics of sucrose benzoate. It is sparingly soluble in water but shows good solubility in a range of organic solvents, a property that is dependent on its degree of esterification. Sucrose benzoate demonstrates good thermal and UV stability but is susceptible to hydrolysis under strong acidic or basic conditions. The provided experimental protocols offer standardized approaches for researchers to generate specific, quantitative data tailored to their formulation and application needs. The logical workflows presented serve as a guide for systematic stability assessment. This information is crucial for leveraging the properties of sucrose benzoate in various scientific and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Sucrose benzoate | 12738-64-6 [chemicalbook.com]

- 5. deyerchem.com [deyerchem.com]

- 6. Sucrose benzoate - TRIGON Chemie [trigon-chemie.com]

- 7. 2017erp.com [2017erp.com]

- 8. Sucrose benzoate 12738-64-6 [sigmaaldrich.com]

- 9. Sucrose benzoate | 12738-64-6 [amp.chemicalbook.com]

- 10. chem.sk [chem.sk]

- 11. researchgate.net [researchgate.net]

- 12. store.astm.org [store.astm.org]

- 13. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Unveiling the Biological Impact of Sucrose Benzoate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of sucrose benzoate and related sucrose esters in biological systems. While sucrose benzoate is widely utilized in the food, pharmaceutical, and cosmetic industries, its direct interactions at the cellular and molecular level are a subject of ongoing investigation. This document synthesizes the current understanding, focusing on its role as a modulator of epithelial permeability, a key aspect for its application in drug delivery and formulation.

In Vivo Disposition: The Initial Step in Biological Interaction

Upon oral administration, the biological fate of sucrose esters like sucrose benzoate is primarily dictated by enzymatic hydrolysis in the gastrointestinal tract. Studies on rats have demonstrated that sucrose esters are not absorbed intact. Instead, they are broken down into their constituent parts—sucrose and the corresponding fatty or aromatic acid—prior to absorption.[1][2]

In vivo and in vitro experiments using radiolabelled sucrose esters have shown that the enzymes in the intestinal mucosa are more instrumental in this hydrolysis than those in the digestive fluids.[1] Following oral administration, the metabolic products are absorbed and metabolized in the same manner as ingested sucrose and benzoic acid.[1][2] This initial hydrolysis is a critical determinant of the systemic biological effects, or lack thereof, of the intact sucrose benzoate molecule.

Core Mechanism of Action: Modulation of Epithelial Permeability

A significant aspect of the biological action of sucrose esters, including derivatives like sucrose p-phenyl benzoate, is their ability to act as permeation enhancers. This property is of particular interest in drug development for improving the bioavailability of poorly absorbed therapeutic agents. The primary mechanism appears to be the modulation of the paracellular pathway, the route between adjacent epithelial cells.

A key indicator of the integrity of an epithelial barrier is its Transepithelial Electrical Resistance (TEER). A decrease in TEER suggests an increase in the permeability of the barrier. Studies on sucrose p-phenyl benzoate have demonstrated a significant and reversible decrease in TEER in Calu-3 cell monolayers, a model for the airway epithelium.[3] This effect is concentration-dependent and indicative of an opening of the paracellular pathway.

To further quantify this effect, the permeability of a fluorescent marker, FITC-dextran, is often measured. An increased passage of FITC-dextran across the cell monolayer corroborates the TEER findings, indicating an increase in paracellular permeability.[3]

While the precise molecular interactions are still under investigation, it is proposed that sucrose esters do not cause a visible opening of tight junctions.[4] Instead, they may fluidize the plasma membrane and induce alterations in the structure of filamentous actin microfilaments, which are known to regulate tight junction integrity.[4] This suggests a more subtle modulation of the cellular structures that govern paracellular transport.

Quantitative Data on Permeability Enhancement

The following table summarizes the quantitative effects of sucrose p-phenyl benzoate on the permeability of Calu-3 cell monolayers.

| Compound | Concentration (mM) | Effect on TEER | Apparent Permeability (Papp) of FITC-dextran (cm/s) | Reference |

| Sucrose p-phenyl benzoate | 4 | Reversible ~30% decrease from basal value | Increased compared to control | [3] |

Cytotoxicity Profile

An essential consideration for any compound intended for pharmaceutical use is its cytotoxicity. Studies on sucrose p-phenyl benzoate have shown no remarkable cytotoxic effects on Calu-3 cells at concentrations effective for permeability enhancement.[3] This favorable safety profile is a significant advantage for its potential application as a pharmaceutical excipient.

| Compound | Cell Line | Cytotoxicity Assay | Outcome | Reference |

| Sucrose p-phenyl benzoate | Calu-3 | MTT & LDH release | No remarkable cytotoxic effect at tested concentrations | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Calu-3 Cell Culture for Permeability Studies

The human lung adenocarcinoma cell line, Calu-3, is a well-established model for studying the permeability of the airway epithelium.

-

Cell Seeding: Calu-3 cells are seeded onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 1 x 10^5 cells/cm².

-

Culture Medium: The cells are maintained in a suitable culture medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and non-essential amino acids.

-

Differentiation: Cells are cultured for a period of 10-14 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

-

Verification of Barrier Integrity: The formation of a tight monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to assess the integrity of epithelial cell monolayers.

-

Equipment: An epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™) is used.

-

Equilibration: The cell culture plate is allowed to equilibrate to room temperature for 15-20 minutes before measurement.

-

Measurement: The electrodes are sterilized and placed in the apical and basolateral compartments of the Transwell® insert, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side. The resistance is recorded in ohms (Ω).

-

Blank Measurement: The resistance of a blank insert (without cells) containing culture medium is also measured.

-

Calculation: The TEER value is calculated by subtracting the resistance of the blank insert from the resistance of the cell monolayer and then multiplying by the surface area of the insert (Ω·cm²). TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

FITC-Dextran Permeability Assay

This assay quantifies the paracellular flux of a fluorescently labeled molecule across the cell monolayer.

-

Preparation: After measuring the initial TEER, the culture medium in the apical and basolateral compartments is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Addition of FITC-Dextran: A solution of FITC-dextran (e.g., 4 kDa) at a known concentration (e.g., 1 mg/mL) is added to the apical compartment.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

-

Sample Collection: At the end of the incubation period, a sample is collected from the basolateral compartment.

-

Quantification: The fluorescence of the basolateral sample is measured using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Calculation of Apparent Permeability (Papp): The Papp coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C0) Where:

-

dQ/dt is the rate of transport of FITC-dextran to the basolateral compartment.

-

A is the surface area of the insert (cm²).

-

C0 is the initial concentration of FITC-dextran in the apical compartment.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

References

- 1. Studies on the metabolic fate of sucrose esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. casadesante.com [casadesante.com]

- 3. Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Enzymatic Synthesis of Sucrose Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of sucrose benzoates, with a primary focus on achieving regioselectivity. Sucrose benzoates are valuable compounds with applications in various fields, including pharmaceuticals and material science. Enzymatic synthesis offers a green and selective alternative to traditional chemical methods, which often require complex protection and deprotection steps. This document outlines detailed experimental protocols, presents quantitative data on reaction outcomes, and illustrates key workflows and concepts through diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel sucrose-based molecules.

Introduction

Sucrose, a readily available and biocompatible disaccharide, possesses eight hydroxyl groups with varying reactivity, making its selective modification a significant challenge. Regioselective acylation, particularly benzoylation, is crucial for tailoring the physicochemical properties of sucrose for specific applications, such as drug delivery systems and specialty polymers. While chemical synthesis routes for sucrose benzoates exist, they often suffer from low yields and the use of harsh reagents.[1]

Enzymatic catalysis, particularly employing lipases, has emerged as a powerful tool for the regioselective acylation of sugars and their derivatives.[2][3] Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions in non-aqueous media.[4] Their inherent selectivity can be exploited to target specific hydroxyl groups on the sucrose molecule, leading to the formation of desired regioisomers. This guide will focus on the use of lipases, such as Candida antarctica lipase B (CALB), for the synthesis of sucrose benzoates.

Enzymatic Synthesis of Sucrose Benzoate: A Proposed Methodology

While the enzymatic synthesis of sucrose esters with fatty acids is well-documented, specific protocols for sucrose benzoate are less common in the literature.[5][6][7] The following experimental protocol is a comprehensive methodology derived from established procedures for analogous enzymatic acylations of sucrose.

Materials and Reagents

-

Substrates:

-

Sucrose (anhydrous)

-

Vinyl benzoate (acyl donor)

-

-

Enzyme:

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

-

Solvents:

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Dimethyl sulfoxide (DMSO)

-

-

Other Reagents:

-

Molecular sieves (4 Å)

-

Deuterated solvents for NMR analysis (e.g., DMSO-d6)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of sucrose benzoate is depicted in the following diagram.

Detailed Protocol

-

Reaction Setup:

-

In a dried round-bottom flask, dissolve sucrose (e.g., 1 mmol) in a minimal amount of anhydrous DMSO with gentle warming.

-

To this solution, add 2-methyl-2-butanol to achieve a desired solvent ratio (e.g., 4:1 v/v 2-methyl-2-butanol:DMSO).[6]

-

Add vinyl benzoate (e.g., 3 mmol, 3 equivalents) to the reaction mixture.

-

Add activated molecular sieves (4 Å, ~1 g) to adsorb water produced during the reaction.

-

Finally, add the immobilized Candida antarctica lipase B (e.g., 10% w/w of substrates).

-

-

Reaction Conditions:

-

Seal the flask and place it in an orbital shaker incubator.

-

Incubate the reaction at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

-

Remove the solvents from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the unreacted sucrose, sucrose monobenzoates, and any di- or poly-substituted products.

-

-

Characterization and Regioisomer Analysis:

-

Characterize the purified sucrose benzoate regioisomers using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC) and mass spectrometry (MS).

-

The regiochemistry of benzoylation can be determined by analyzing the chemical shifts and coupling constants in the NMR spectra.[8][9][10]

-

Quantitative Data on Regioselectivity

The regioselectivity of the enzymatic acylation of sucrose is influenced by several factors, including the enzyme, the acyl donor, the solvent, and the reaction conditions. Generally, lipases preferentially acylate the primary hydroxyl groups (6 and 6') of sucrose due to lower steric hindrance. The following tables present hypothetical yet realistic quantitative data for the enzymatic benzoylation of sucrose, based on trends observed for similar reactions.

Table 1: Effect of Reaction Time on Sucrose Benzoate Synthesis

| Reaction Time (hours) | Sucrose Conversion (%) | Yield of Mono-benzoates (%) | Yield of Di-benzoates (%) |

| 12 | 45 | 40 | 5 |

| 24 | 75 | 65 | 10 |

| 48 | 85 | 70 | 15 |

| 72 | 88 | 68 | 20 |

Conditions: Sucrose (1 mmol), Vinyl Benzoate (3 mmol), CALB (10% w/w), 2-Methyl-2-butanol/DMSO (4:1), 50°C.

Table 2: Regioisomer Distribution of Sucrose Monobenzoates

| Regioisomer | Distribution (%) |

| 6-O-benzoyl-sucrose | 60 |

| 6'-O-benzoyl-sucrose | 25 |

| 1'-O-benzoyl-sucrose | 10 |

| Other isomers | 5 |

Conditions: 48-hour reaction time.

Key Concepts and Relationships

General Reaction Scheme

The enzymatic transesterification of sucrose with vinyl benzoate to produce sucrose monobenzoate is illustrated below. The reaction is essentially irreversible due to the tautomerization of the released vinyl alcohol to acetaldehyde.

Factors Influencing Regioselectivity

The regioselectivity of the enzymatic benzoylation of sucrose is a complex interplay of several factors. Understanding these relationships is key to optimizing the synthesis of a desired regioisomer.

Conclusion

The enzymatic synthesis of sucrose benzoates presents a promising, environmentally friendly approach for producing these valuable compounds with high regioselectivity. By carefully selecting the enzyme, acyl donor, and reaction conditions, it is possible to control the position of benzoylation on the sucrose molecule. This guide provides a foundational methodology and conceptual framework to aid researchers in the development and optimization of such enzymatic processes. Further research into novel enzyme sources and reaction engineering will continue to expand the potential of this technology.

References

- 1. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]

- 2. An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. nmr.oxinst.com [nmr.oxinst.com]

Characterization of Sucrose Benzoate Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of sucrose benzoate isomers, a class of sucrose esters with significant potential in the pharmaceutical industry as excipients and formulation enhancers. This document details the synthesis, purification, and advanced analytical techniques for isomer differentiation, along with their mechanism of action as permeability enhancers.

Introduction to Sucrose Benzoate Isomers

Sucrose benzoate is a derivative of sucrose where one or more of the hydroxyl groups are esterified with benzoic acid. The number and position of the benzoate groups on the sucrose molecule give rise to a wide variety of isomers, each with distinct physicochemical properties. The general chemical structure is C12H14O3(OH)8-n(C7H5O2)n, where 'n' represents the degree of substitution.[1] These compounds are generally colorless to yellowish glassy granules or white powders and are soluble in various organic solvents like toluene and xylene.[1] Their versatility has led to applications as plasticizers, in coatings, and notably in the pharmaceutical sector as excipients to improve drug delivery.[1]

Synthesis and Purification of Sucrose Benzoate Isomers

The synthesis of sucrose benzoate isomers can be tailored to achieve different degrees of substitution. A common method involves the reaction of sucrose with benzoyl chloride in the presence of a base.

General Synthesis Protocol

A typical synthesis involves dissolving sucrose in a suitable solvent and reacting it with a controlled molar ratio of benzoyl chloride. The reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[2] The degree of substitution is controlled by the molar ratio of benzoyl chloride to sucrose.[2] For instance, to produce highly benzoylated sucrose (containing 6 to 8 benzoyl groups), a solution of sucrose in water is mixed with a solution of benzoyl chloride in a water-immiscible solvent, and a base is added while maintaining the temperature below 50°C.[2]

Purification of Isomers

Purification of the resulting mixture of sucrose benzoate isomers is crucial for characterization and application. The purification process typically involves several steps:

-

Solvent Extraction: After the reaction, the sucrose benzoate product is extracted from the reaction mixture using a suitable organic solvent.

-

Washing: The organic layer is washed with water and sometimes a mild base solution to remove unreacted starting materials and byproducts.

-

Solvent Removal: The solvent is then removed under reduced pressure to yield the crude sucrose benzoate product.

-

Chromatography: For separation of isomers with different degrees of substitution or positional isomers, column chromatography is often employed. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) can be effective.[3]

Characterization of Sucrose Benzoate Isomers

A combination of analytical techniques is essential for the comprehensive characterization of sucrose benzoate isomers.

Quantitative Data Summary

| Property | Sucrose | Sucrose Monobenzoate (example) | Highly Benzoylated Sucrose (General) |

| Molecular Formula | C12H22O11[4] | C19H26O12 | C12H14O3(OH)8-n(C7H5O2)n (n=6-8)[1] |

| Molecular Weight ( g/mol ) | 342.30[4] | ~446.4 | Varies with 'n' |

| Appearance | White crystalline solid[4] | White to off-white powder | Colorless to yellowish glassy granules or white powder[1] |

| Melting Point (°C) | Decomposes at 186-188[5] | Varies | Typically a glass transition temperature (Tg) is observed |

| Solubility | Highly soluble in water[6] | Sparingly soluble in water, soluble in organic solvents | Soluble in toluene, xylene, and other organic solvents[1] |

Experimental Protocols

Objective: To separate and quantify sucrose benzoate isomers with different degrees of substitution.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

-

Evaporative Light Scattering Detector (ELSD) or UV detector

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sucrose benzoate isomer standards (if available)

Procedure:

-

Sample Preparation: Dissolve a known concentration of the sucrose benzoate sample in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, an initial mobile phase composition of 75% methanol and 25% water can be used, with a gradient changing to 95% methanol over a set period to elute the more hydrophobic, highly substituted isomers.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 40°C[3]

-

Injection volume: 20 µL

-

-

Detection: Monitor the elution of isomers using an ELSD or a UV detector (at a wavelength where the benzoate group absorbs, e.g., ~230 nm).

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each isomer.

Objective: To identify and confirm the molecular weight of individual sucrose benzoate isomers.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Reagents:

-

As per HPLC protocol, with the addition of a volatile buffer if necessary (e.g., ammonium formate).

Procedure:

-

LC Separation: Perform chromatographic separation as described in the HPLC protocol.

-

MS Detection:

-

Ionization mode: ESI positive or negative ion mode.

-

Mass range: Scan a mass range appropriate for the expected molecular weights of the sucrose benzoate isomers.

-

Data Analysis: Identify the molecular ions ([M+H]+, [M+Na]+, or [M-H]-) corresponding to the different degrees of benzoylation. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[7]

-

Objective: To determine the exact position of benzoate substitution on the sucrose molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)).

-

Purified sucrose benzoate isomer.

Procedure:

-

Sample Preparation: Dissolve the purified isomer in the appropriate deuterated solvent.

-

NMR Experiments:

-

1H NMR: Provides information on the number and chemical environment of protons. The chemical shifts of the protons on the sucrose backbone will be altered upon benzoylation, indicating the substitution sites.

-

13C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbons attached to the esterified hydroxyl groups will show a significant downfield shift.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, thus pinpointing the exact locations of the benzoate groups.[8]

-

Objective: To determine the thermal properties, such as glass transition temperature (Tg) and melting point (Tm), of sucrose benzoate isomers.

Instrumentation:

-

Differential Scanning Calorimeter (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sucrose benzoate isomer into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected thermal transitions (e.g., 200°C).[9][10]

-

A second heating scan is often performed after a controlled cooling step to observe the glass transition of the amorphous phase.[11]

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The glass transition will appear as a step change in the heat flow, while melting will be an endothermic peak.[12]

Mechanism of Action as a Permeability Enhancer

Sucrose esters, including sucrose benzoate, have been investigated as permeability enhancers in drug delivery systems.[13][14] Their primary mechanism of action is believed to be the transient and reversible modulation of tight junctions between epithelial cells, leading to an increase in paracellular drug transport.[13]

Studies have shown that sucrose esters can cause a decrease in transepithelial electrical resistance (TEER), an indicator of tight junction integrity, thereby increasing the permeability of co-administered drugs across epithelial layers like the Caco-2 cell model.[13][14] This effect is often reversible, suggesting that the structural integrity of the cell monolayer is not permanently compromised.[14] The interaction is thought to be biophysical, involving the insertion of the lipophilic fatty acid chains into the cell membrane, which perturbs the lipid bilayer and disrupts the protein-protein interactions of the tight junctions.[15]

Experimental Workflow for Excipient Evaluation

The evaluation of sucrose benzoate as a pharmaceutical excipient involves a systematic workflow to ensure its suitability and compatibility with active pharmaceutical ingredients (APIs).

This workflow begins with the controlled synthesis and purification of the desired sucrose benzoate isomers.[2] This is followed by a thorough physicochemical characterization to determine the purity, isomer distribution, structure, and thermal properties of the material.[3][8][9] Subsequently, compatibility studies with the target API are conducted under stress conditions to identify any potential interactions or degradation.[16][17] Finally, promising candidates are incorporated into formulations, and their performance is evaluated through in vitro tests such as dissolution and permeability assays.[18]

Conclusion

The characterization of sucrose benzoate isomers requires a multi-faceted analytical approach. By employing techniques such as HPLC, LC-MS, NMR, and DSC, researchers can gain a comprehensive understanding of the composition, structure, and physical properties of these versatile excipients. Their ability to act as effective and reversible permeability enhancers makes them promising candidates for advanced drug delivery systems. The systematic evaluation workflow outlined in this guide provides a framework for the successful integration of sucrose benzoate isomers into pharmaceutical product development.

References

- 1. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Evaluation of the physical stability of freeze-dried sucrose-containing formulations by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSC study of sucrose melting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. Differential scanning calorimetric study of frozen sucrose and glycerol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labinsights.nl [labinsights.nl]

- 17. veeprho.com [veeprho.com]

- 18. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Amorphous Sucrose Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal properties of amorphous sucrose benzoate, a non-crystalline solid with significant applications in the pharmaceutical, cosmetic, and polymer industries. Its utility as a plasticizer, tackifier, and stabilizer in amorphous drug delivery systems makes a thorough understanding of its thermal behavior essential for formulation development and stability assessment.

Introduction to Amorphous Sucrose Benzoate

Sucrose benzoate is a derivative of sucrose where hydroxyl groups are esterified with benzoic acid. The degree of substitution can vary, leading to a range of materials from monoesters to the fully substituted octabenzoate. The industrial product is typically a highly substituted, non-crystalline, brittle solid.[1] Its amorphous nature is key to many of its applications, particularly in preventing crystallization in co-amorphous formulations.[2][3]

Quantitative Thermal Properties

Comprehensive quantitative data on the thermal properties of purely amorphous sucrose benzoate is limited in publicly available literature. However, key parameters have been reported and are summarized below. This table will be updated as more data becomes available.